(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Asymmetric synthesis HBV inhibitor Enzymatic hydrolysis

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene (CAS: 110567-21-0) is a chiral cyclopentene derivative with a defined (1S,2R) absolute stereochemistry. It is primarily recognized as a critical chiral building block in the synthesis of carbocyclic nucleoside analogues, most notably serving as a key intermediate in the established manufacturing route for the anti-hepatitis B drug Entecavir.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 110567-21-0
Cat. No. B044974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
CAS110567-21-0
Synonyms(1S,2R)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol;  (1S-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol; 
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1C=CC(C1O)COCC2=CC=CC=C2
InChIInChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1
InChIKeyWACMQXMZXZTKIV-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Key Chiral Intermediate for Antiviral Nucleoside Synthesis


(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene (CAS: 110567-21-0) is a chiral cyclopentene derivative with a defined (1S,2R) absolute stereochemistry . It is primarily recognized as a critical chiral building block in the synthesis of carbocyclic nucleoside analogues, most notably serving as a key intermediate in the established manufacturing route for the anti-hepatitis B drug Entecavir [1]. The compound possesses orthogonal functionality, including a secondary allylic alcohol and a protected benzyloxymethyl group, which enables its use in complex synthetic sequences [2].

Procurement Risk of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: Why Stereochemical or Impurity Substitution Is Not Viable


Substitution of this specific intermediate with generic or racemic analogues is not viable due to the strict stereochemical requirements of downstream transformations in carbocyclic nucleoside synthesis [1]. The (1S,2R) absolute configuration of the cyclopentene ring directly dictates the stereochemical outcome of subsequent epoxidation and nucleobase coupling steps; use of the enantiomeric (1R,2S) form or a racemic mixture would yield the incorrect stereoisomer of the final active pharmaceutical ingredient (API), resulting in a failed synthetic route or a product with substandard purity that fails regulatory specifications [2]. Furthermore, substitution of the benzyloxymethyl protecting group with alternative ether protecting groups (e.g., MOM or THP) alters the steric and electronic properties of the intermediate, which can negatively impact the regioselectivity of key epoxidation reactions that are essential for constructing the functionalized carbocyclic core [3].

Quantitative Differentiation Guide for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: Evidence-Based Selection Metrics


Comparative Enantiomeric Excess and Yield in Enzymatic Synthesis of Key HBV Inhibitor Synthon

In the enzymatic preparation of a chiral synthon for an HBV inhibitor, the use of lipase PS-30 from Pseudomonas cepacia or pancreatin on the diacetate precursor of (1S,2R)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene resulted in a high enantiomeric excess (ee) [1]. This provides a quantitative baseline for the chiral purity achievable via biocatalytic routes compared to chemical resolution methods. A reaction yield of 85 M% with an ee of 98% was obtained using lipase PS-30 [1]. Using pancreatin, a reaction yield of 75 M% with an ee of 98.5% was obtained [1].

Asymmetric synthesis HBV inhibitor Enzymatic hydrolysis

Quantified Role in Entecavir Synthesis: Regioselective Epoxidation Efficiency

In the patented synthesis route for Entecavir, (1S,2R)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene is subjected to regioselective epoxidation with tert-butyl hydroperoxide and vanadyl acetylacetonate [1]. The defined (1S,2R) stereochemistry and the benzyloxymethyl group collectively ensure a high degree of regioselectivity for the epoxide formation at the 3,4-alkene position, which is essential for constructing the functionalized cyclopentane core of the nucleoside analogue [1]. This specific epoxidation yields [1S-(1alpha,2alpha,3beta,5alpha)-2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol as the major product.

Entecavir synthesis Regioselectivity Carbocyclic nucleoside

Physical Property Benchmarking: Boiling Point and Flash Point for Process Safety and Engineering

The target compound exhibits a reported boiling point of 318.9 °C at 760 mmHg and a flash point of 135.5 ± 16.6 °C . These specific thermal properties are relevant for process engineering design, particularly for vacuum distillation purification steps or for assessing handling hazards in a manufacturing environment .

Process engineering Safety data Physical properties

Commercial Purity Specifications: Minimum Purity as a Procurement Benchmark

Reputable commercial suppliers specify a minimum purity of ≥98.0% for this intermediate, with some sources guaranteeing a purity of ≥98.0% [1]. This high purity specification is essential for ensuring consistent performance in subsequent synthetic steps, as impurities originating from the early-stage intermediate can propagate through the synthesis and complicate the final API purification process.

Quality control API intermediate Procurement specification

High-Value Application Scenarios for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene in Industrial and Academic Research


cGMP Manufacturing of Entecavir and Related Carbocyclic Nucleoside APIs

This is the primary industrial application. The compound's defined (1S,2R) stereochemistry and high commercial purity (≥98.0%) are prerequisites for the validated, high-yielding synthesis of Entecavir as described in patent literature [1]. Use of the correct enantiomer is non-negotiable for achieving the correct stereochemistry of the final drug substance. Procurement from qualified suppliers ensures batch-to-batch consistency and meets the rigorous documentation standards required for pharmaceutical manufacturing.

Enzymatic Synthesis of High-Enantiopurity Chiral Synthons for Antiviral Drug Discovery

Academic and industrial research groups focused on novel carbocyclic nucleoside analogues can leverage this compound as a starting material for enzymatic transformations. The high enantiomeric excess (ee >98%) achievable in related systems provides a benchmark for developing new biocatalytic routes [1]. This compound serves as a valuable substrate for screening novel lipases or esterases aimed at producing highly enantiopure building blocks for a broader class of antiviral agents.

Investigating Regioselectivity and Stereoselectivity in Cyclopentene Functionalization

This intermediate is an excellent substrate for fundamental studies in organic chemistry, particularly those exploring the regioselective opening of epoxides derived from cyclopentene scaffolds [1]. The compound's structure, featuring both an allylic alcohol and a protected ether, allows researchers to systematically investigate the influence of chelating metal ions or different nucleophiles on the outcome of ring-opening reactions, thereby expanding the synthetic toolkit for constructing complex carbocyclic frameworks.

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